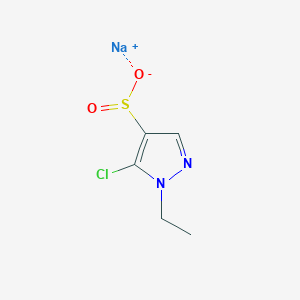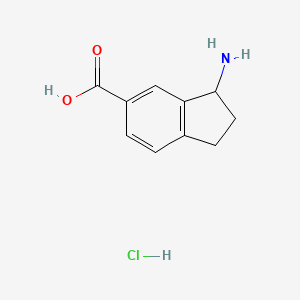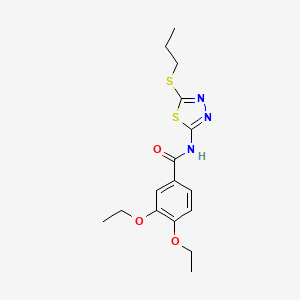
Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H7ClN2O2SNa. It is a pyrazole derivative, characterized by the presence of a sulfinate group at the 4-position and a chlorine atom at the 5-position of the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 5-chloro-1-ethyl-1H-pyrazole with a sulfinate source. One common method is the reaction of 5-chloro-1-ethyl-1H-pyrazole with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired sulfinate product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfinic acid under reducing conditions.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfonate.
Reduction: 5-chloro-1-ethyl-1H-pyrazole-4-sulfinic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its sulfinate and pyrazole functional groups. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding. The exact molecular pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Sodium 5-chloro-1-methyl-1H-pyrazole-4-sulfinate: Similar structure but with a methyl group instead of an ethyl group.
Sodium 5-chloro-1-ethyl-1H-pyrazole-3-sulfinate: Similar structure but with the sulfinate group at the 3-position.
Sodium 5-bromo-1-ethyl-1H-pyrazole-4-sulfinate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both the chlorine atom and the sulfinate group at specific positions on the pyrazole ring can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
IUPAC Name |
sodium;5-chloro-1-ethylpyrazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYBLKDSZZLMQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)

![2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2849068.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)

![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)

![2-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2849075.png)
